

2-Chlorobenzamide CAS number and physical constants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chlorobenzamide

Cat. No.: B146235

[Get Quote](#)

2-Chlorobenzamide: A Comprehensive Technical Guide

CAS Number: 609-66-5

This technical guide provides an in-depth overview of **2-Chlorobenzamide**, a chemical compound relevant to researchers, scientists, and professionals in drug development. The document details its physical properties, experimental protocols for its synthesis, purification, and analysis, and its known chemical and biological significance.

Core Chemical Information

2-Chlorobenzamide is a chlorinated derivative of benzamide. It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. [1] Notably, it is recognized as a major degradation product of the insect growth regulator 1-(2-chlorobenzoyl)-3-(4-chlorophenyl) urea (CCU).[1]

Physical and Chemical Properties

The fundamental physical and chemical constants of **2-Chlorobenzamide** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	609-66-5	[2]
Molecular Formula	C ₇ H ₆ CINO	[2]
Molecular Weight	155.58 g/mol	[2]
Appearance	Almost white crystalline powder	[1]
Melting Point	142-144 °C	[3]
Solubility	Soluble in benzene and toluene	[1]
Stability	Stable under normal temperatures and pressures.	[4]

Experimental Protocols

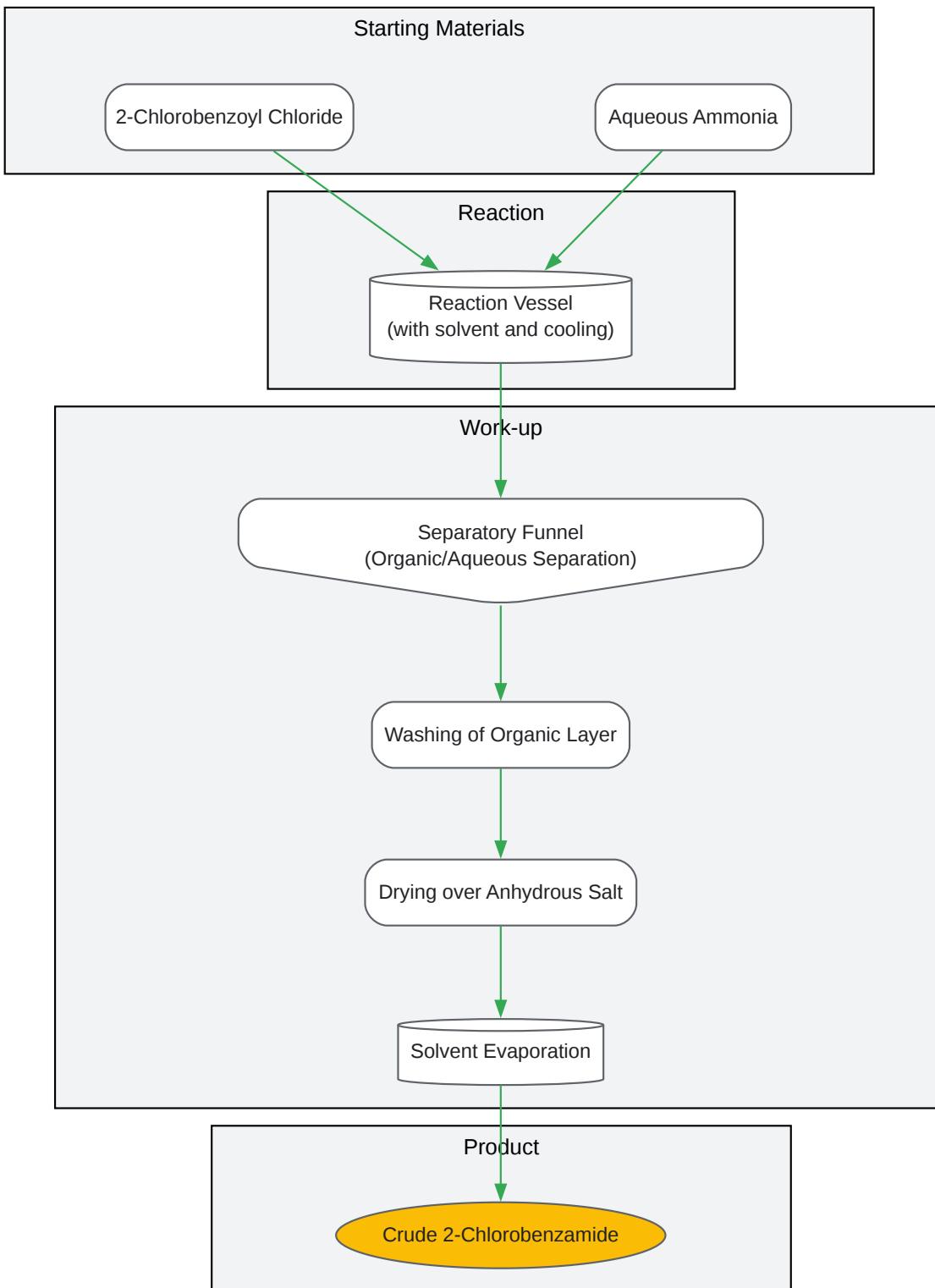
This section outlines detailed methodologies for the synthesis, purification, and analysis of **2-Chlorobenzamide**.

Synthesis of 2-Chlorobenzamide

A common method for the synthesis of **2-Chlorobenzamide** involves the reaction of 2-chlorobenzoyl chloride with ammonia.[\[1\]](#) The following protocol is a representative example.

Materials:

- 2-Chlorobenzoyl chloride
- Aqueous ammonia solution
- Suitable organic solvent (e.g., dichloromethane)
- Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)
- Stirring apparatus


- Filtration apparatus

Procedure:

- In a round-bottom flask, dissolve 2-chlorobenzoyl chloride in a suitable organic solvent.
- Cool the solution in an ice bath.
- Slowly add an excess of concentrated aqueous ammonia solution dropwise to the stirred solution.
- Continue stirring for a specified period to ensure the reaction goes to completion.
- Separate the organic layer and wash it with water to remove excess ammonia and ammonium chloride.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure to yield the crude **2-Chlorobenzamide**.

For a visual representation of the synthesis workflow, please refer to the diagram below.

Synthesis Workflow of 2-Chlorobenzamide

[Click to download full resolution via product page](#)Caption: Synthesis Workflow of **2-Chlorobenzamide**.

Purification by Recrystallization

The crude **2-Chlorobenzamide** can be purified by recrystallization to obtain a product of higher purity.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Materials:


- Crude **2-Chlorobenzamide**
- Suitable recrystallization solvent (e.g., ethanol, water, or a mixture)
- Erlenmeyer flasks
- Heating apparatus (hot plate)
- Filtration apparatus (Büchner funnel)

Procedure:

- Transfer the crude **2-Chlorobenzamide** to an Erlenmeyer flask.
- Add a minimal amount of the chosen solvent.
- Heat the mixture gently to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
- If there are insoluble impurities, perform a hot filtration.
- Allow the clear solution to cool slowly to room temperature to allow for the formation of crystals.
- Further, cool the flask in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the crystals to a constant weight.

The general workflow for purification by recrystallization is depicted in the following diagram.

Purification of 2-Chlorobenzamide by Recrystallization

[Click to download full resolution via product page](#)

Caption: Purification of **2-Chlorobenzamide** by Recrystallization.

Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of **2-Chlorobenzamide** and its quantification in various matrices can be determined using High-Performance Liquid Chromatography (HPLC).[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Instrumentation and Conditions (Typical):

- HPLC System: A standard HPLC system equipped with a UV detector.
- Column: A reversed-phase C18 column is commonly used.
- Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer.
- Detection: UV detection at a wavelength where the analyte has significant absorbance.
- Flow Rate: Typically around 1.0 mL/min.
- Injection Volume: A standard volume, for instance, 20 μ L.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **2-Chlorobenzamide** sample in the mobile phase or a suitable solvent to a known concentration.
- Standard Preparation: Prepare a series of standard solutions of known concentrations of a **2-Chlorobenzamide** reference standard.
- Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting peak area against concentration.
- Sample Analysis: Inject the prepared sample solution into the HPLC system and record the peak area.

- Quantification: Determine the concentration of **2-Chlorobenzamide** in the sample by comparing its peak area to the calibration curve.

The workflow for the analysis of **2-Chlorobenzamide** by HPLC is illustrated below.

HPLC Analysis Workflow for 2-Chlorobenzamide

[Click to download full resolution via product page](#)**Caption: HPLC Analysis Workflow for 2-Chlorobenzamide.**

Biological Significance and Signaling Pathways

While **2-Chlorobenzamide** is utilized in the synthesis of biologically active molecules, detailed information regarding its specific signaling pathways or direct mechanism of action in biological systems is not extensively documented in the available scientific literature. The broader class of benzamides is known to exhibit a wide range of pharmacological activities; however, specific targets and pathways for **2-Chlorobenzamide** remain an area for further investigation. One study identified a substituted chlorobenzamide as a selective and irreversible antagonist of the peroxisome proliferator-activated receptor delta (PPAR δ).[14] However, it is important to note that this was a more complex derivative and not **2-Chlorobenzamide** itself.

Toxicological Information

The toxicological properties of **2-Chlorobenzamide** have not been fully investigated.[15] It is known to be harmful if swallowed and may cause irritation to the skin, eyes, and respiratory tract.[4][15] It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.[4] Upon heating to decomposition, it may emit toxic fumes of chloride.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chlorobenzamide | 609-66-5 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. fishersci.com [fishersci.com]
- 5. Home Page [chem.ualberta.ca]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]

- 9. benchchem.com [benchchem.com]
- 10. mtc-usa.com [mtc-usa.com]
- 11. researchgate.net [researchgate.net]
- 12. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 14. Identification and characterization of 4-chloro-N-(2-{[5-trifluoromethyl]-2-pyridyl}sulfonyl)ethyl)benzamide (GSK3787), a selective and irreversible peroxisome proliferator-activated receptor delta (PPARdelta) antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Chlorobenzamide(609-66-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 2-Chlorobenzaldehyde | C1C6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Chlorobenzamide CAS number and physical constants]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b146235#2-chlorobenzamide-cas-number-and-physical-constants\]](https://www.benchchem.com/product/b146235#2-chlorobenzamide-cas-number-and-physical-constants)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com